N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N,N-dibenzyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea: is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique structure with a pyrazole ring substituted with a fluorobenzyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF), various nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
- Acts as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.
- Explored for its antimicrobial and antifungal properties.
Industry:
- Utilized in the development of new materials with specific properties, such as flame retardants and thermal stabilizers.
- Employed in the formulation of adhesives and coatings .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can block the catalytic activity of proteases and kinases, thereby modulating various biological pathways .
Comparison with Similar Compounds
- N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
- N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Comparison:
N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea: Similar structure but with a chloro substituent, which may alter its reactivity and biological activity.
N,N-dibenzyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea: The position of the fluorobenzyl group is different, potentially affecting its binding affinity and selectivity.
N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea: Similar structure but with a different position of the fluorobenzyl group, influencing its chemical and biological properties.
N,N-dibenzyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea stands out due to its specific substitution pattern, which can impart unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4S/c26-23-13-7-12-22(16-23)19-30-15-14-24(28-30)27-25(31)29(17-20-8-3-1-4-9-20)18-21-10-5-2-6-11-21/h1-16H,17-19H2,(H,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNUJEYWMBOJIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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